Cas no 2092076-85-0 (2-chloro-5-iodoquinolin-4-amine)

2-Chloro-5-iodoquinolin-4-amine is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring both chloro and iodo substituents on the quinoline core, enhances reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The presence of the amino group at the 4-position further expands its functionalization potential, enabling diverse derivatization pathways. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial and anticancer agents. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-chloro-5-iodoquinolin-4-amine structure
2092076-85-0 structure
Product name:2-chloro-5-iodoquinolin-4-amine
CAS No:2092076-85-0
MF:C9H6ClIN2
MW:304.51481294632
MDL:MFCD30668395
CID:5239946

2-chloro-5-iodoquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine, 2-chloro-5-iodo-
    • 2-chloro-5-iodoquinolin-4-amine
    • MDL: MFCD30668395
    • Inchi: 1S/C9H6ClIN2/c10-8-4-6(12)9-5(11)2-1-3-7(9)13-8/h1-4H,(H2,12,13)
    • InChI Key: CWLBJVDCNMQYJK-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(I)C=CC=2)C(N)=CC=1Cl

2-chloro-5-iodoquinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-311264-1.0g
2-chloro-5-iodoquinolin-4-amine
2092076-85-0
1.0g
$0.0 2023-02-26
Enamine
EN300-311264-1g
2-chloro-5-iodoquinolin-4-amine
2092076-85-0
1g
$0.0 2023-09-05

2-chloro-5-iodoquinolin-4-amine Related Literature

Additional information on 2-chloro-5-iodoquinolin-4-amine

2-Chloro-5-Iodoquinolin-4-Amine: A Comprehensive Overview

The compound 2-chloro-5-iodoquinolin-4-amine, with the CAS number 2092076-85-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The presence of chlorine and iodine substituents at positions 2 and 5, respectively, along with an amino group at position 4, imparts unique electronic and structural properties to this molecule.

Recent studies have highlighted the potential of 2-chloro-5-iodoquinolin-4-amine in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their exceptional porosity and stability, making them ideal for gas storage, catalysis, and sensing applications. The amino group in the molecule plays a crucial role in coordinating with metal ions, while the halogen substituents enhance the stability and tunability of the resulting materials.

In addition to its use in materials science, 2-chloro-5-iodoquinolin-4-amine has also been investigated for its potential in drug discovery. The quinoline backbone is known for its pharmacological activity, and the substitution pattern in this compound further modulates its bioactivity. Recent research has focused on its ability to inhibit certain enzymes and receptors, which could pave the way for novel therapeutic agents. For example, studies have shown that this compound exhibits moderate inhibitory activity against kinases, making it a promising candidate for anti-cancer drug development.

The synthesis of 2-chloro-5-iodoquinolin-4-amine involves a multi-step process that typically starts with quinoline as the parent structure. The introduction of chlorine and iodine substituents is achieved through electrophilic substitution reactions, while the amino group is introduced via nucleophilic substitution or reduction methods. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.

From an environmental perspective, understanding the fate and behavior of 2-chloro-5-iodoquinolin

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